molecular formula C14H14N6O3 B1496061 Dihydropteroate CAS No. 2134-76-1

Dihydropteroate

カタログ番号: B1496061
CAS番号: 2134-76-1
分子量: 314.3 g/mol
InChIキー: WBFYVDCHGVNRBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dihydropteroate is a critical pterin intermediate in the folate biosynthesis pathway, synthesized from para-aminobenzoic acid (PABA) by the enzyme this compound synthase (DHPS) . This compound serves as the immediate precursor to dihydrofolate and, subsequently, tetrahydrofolate, which is an essential cofactor in the synthesis of nucleic acids and proteins . As this biosynthetic pathway is absent in humans, who instead acquire folate from their diet, the bacterial enzymes involved are established and attractive targets for antimicrobial drug development . The catalytic mechanism of DHPS involves the ordered binding of substrates, where this compound pyrophosphate (DHPP) binds first, inducing a conformational change that allows PABA to bind; the nitrogen of PABA then attacks the C9 carbon of DHPP to form this compound, releasing pyrophosphate . Inhibitors of DHPS, such as the sulfonamide class of antibiotics (e.g., sulfamethoxazole), function as structural analogs of PABA and compete for its binding pocket, thereby preventing the formation of this compound and halting bacterial growth . Consequently, this compound is of significant research value for studying fundamental microbial metabolism, elucidating the structural and mechanistic details of the folate biosynthesis pathway, and for the screening and development of novel antibacterial agents . This product is provided strictly For Research Use Only and is not approved for use in humans or animals.

特性

IUPAC Name

4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,16H,5-6H2,(H,22,23)(H4,15,17,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFYVDCHGVNRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175605
Record name Dihydropteroate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7,8-Dihydropteroic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2134-76-1
Record name Dihydropteroic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2134-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydropteroate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydropteroate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-Dihydropteroic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3GL4V652E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7,8-Dihydropteroic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001412
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Construction of the Pterin Ring Core

A critical step in the preparation involves synthesizing the pterin ring system, often modified to improve chemical stability or binding affinity for enzyme inhibition studies.

  • Synthesis of 5-Deaza Pterin Core:
    The preparation starts with sodium nitromalonaldehyde monohydrate, produced from sodium nitrite and mucobromic acid, which condenses with 2,4-diamino-6-hydroxypyrimidine under aqueous base conditions to form a fused 2-ring heterocyclic system lacking the nitrogen atom at the 5-position. This modification enhances chemical stability and allows for further functionalization at the 6-position (e.g., introduction of amino groups).

  • Protection and Reduction Steps:
    The amino group at the 2-position is protected using pivaloyl anhydride to improve solubility and reaction efficiency. The nitro group on the pyrimidine ring is then reduced catalytically (hydrogenation or iron/acetic acid) to afford the 6-amino compound, a key intermediate in subsequent coupling reactions.

Phosphonate Group Incorporation

  • Coupling with Phosphonate Esters:
    The pABA-containing intermediate is coupled with phosphonate diethyl esters (e.g., 2-bromo-ethyl or propyl phosphonate diethyl ester) to mimic the pyrophosphate moiety of the natural substrate. Challenges such as depivaloylation and competing alkylation reactions require careful control of reaction conditions, including the presence or absence of base.

  • Alternative Reductive Amination Approach:
    To overcome coupling issues, reductive amination with phosphonate aldehydes is employed, followed by reduction of the imine intermediate. This method yields stable phosphonate-containing intermediates.

Deprotection and Final Modifications

  • Removal of Protecting Groups:
    Treatment with trimethylsilyl bromide (TMSBr) in dichloromethane at room temperature removes phosphonate protecting groups, followed by base hydrolysis to yield free phosphonate this compound analogs.

  • Selective Hydrogenation:
    To explore analogs with reduced pterin rings (mimicking the natural substrate’s partial saturation), selective catalytic hydrogenation with platinum oxide in trifluoroacetic acid is performed, followed by deprotection steps to obtain the final compounds.

Alternative Preparation Approaches and Structural Studies

  • Virtual Screening and Structural Optimization:
    Structural studies using Bacillus anthracis DHPS have guided the design of pterin-based inhibitors. Virtual screening combined with synthetic efforts identified compounds that bind specifically to the pterin binding site, differing from sulfonamide antibiotics targeting the pABA site. These efforts involve synthesizing various pterin analogs with modifications at key positions to improve binding affinity and overcome resistance.

  • Design of Imidazole and Sulfonamide Derivatives:
    Other synthetic routes involve preparing sulfonamide derivatives incorporating benzothiazole moieties and pyridone rings. These syntheses start from arylsulfonyl chlorides and hydrazides, proceeding through reactions with ketene dithioacetals and hydrazinolysis to yield heterocyclic compounds with potential DHPS inhibitory activity.

Summary Table of Key Synthetic Steps for this compound Preparation

Step No. Reaction/Process Key Reagents/Conditions Outcome/Notes
1 Sodium nitromalonaldehyde synthesis Sodium nitrite + mucobromic acid Unstable intermediate for immediate use
2 Condensation with 2,4-diamino-6-hydroxypyrimidine Aqueous base, room temperature Formation of 5-deaza pterin ring core
3 Protection of 2-amino group Pivaloyl anhydride Improved solubility and reaction efficiency
4 Reduction of nitro group Catalytic hydrogenation or Fe/acetic acid Formation of 6-amino intermediate
5 Reductive amination with 4-formyl-benzoic acid methyl ester Borane-tert-butylamine complex Introduction of pABA mimic
6 Coupling with phosphonate esters Phosphonate diethyl esters, controlled base presence Phosphonate group incorporation, challenges with side reactions
7 Alternative reductive amination with phosphonate aldehydes Acetic acid, borane-tert-butylamine complex Stable phosphonate intermediates
8 Deprotection of phosphonate esters TMSBr in DCM, base hydrolysis Free phosphonate this compound analogs
9 Selective hydrogenation PtO2 catalyst, trifluoroacetic acid Partial saturation of pterin ring analogs

Research Findings and Activity Data

  • Transition state mimics designed with oxidized pterin rings showed slow-binding inhibition of bacterial DHPS, indicating effective mimicry of the natural substrate's transition state.

  • Removal of the nitrogen at the 5-position of the pterin ring improved chemical stability but altered hydrogen bonding interactions critical for enzyme binding.

  • Compounds with phosphonate groups mimicking pyrophosphate showed improved binding affinity and inhibitory activity, as demonstrated by enzyme assays and molecular modeling.

  • Structural studies revealed key residues (Asp101, Asn120, Asp184, Lys220) involved in pterin binding, guiding synthetic modifications to enhance interactions.

化学反応の分析

Types of Reactions: Dihydropteroate primarily undergoes reactions related to its role in folate biosynthesis. These include:

  • Oxidation: this compound can be oxidized to form dihydrofolic acid, a key step in the biosynthesis of folate.

  • Reduction: this compound can be reduced to form dihydropteridine, which is further processed in the folate biosynthesis pathway.

Common Reagents and Conditions:

  • Oxidation: The oxidation of this compound to dihydrofolic acid typically requires molecular oxygen and specific oxidase enzymes.

  • Reduction: The reduction of this compound to dihydropteridine involves the use of reducing agents such as NADPH.

Major Products Formed:

  • Dihydrofolic Acid: A key intermediate in the biosynthesis of folate.

  • Dihydropteridine: A precursor in the folate biosynthesis pathway.

科学的研究の応用

Antimicrobial Applications

  • Targeting Resistant Strains :
    • The increasing resistance of bacterial strains to traditional antibiotics necessitates the exploration of new inhibitors targeting DHPS. Recent studies have identified allosteric inhibitors that bind to novel sites on DHPS, potentially circumventing existing resistance mechanisms .
    • Research has shown that compounds targeting the pterin-binding site of DHPS can effectively inhibit bacterial growth, even in strains resistant to sulfonamides .
  • Combination Therapies :
    • The combination of sulfonamides with other antimicrobial agents has demonstrated enhanced efficacy against various pathogens, including Plasmodium falciparum, which causes malaria. This approach leverages the synergistic effects of multiple drugs to overcome resistance .
    • Historical data indicate that combinations such as sulfadoxine and pyrimethamine have been more effective than monotherapies, although resistance to these combinations has also been documented .

Case Study 1: Allosteric Inhibitors of DHPS

Recent investigations into allosteric inhibitors have revealed a previously unknown binding site at the dimer interface of DHPS. This discovery opens avenues for developing new classes of antibiotics that can act on resistant bacteria without competing with pABA .

Case Study 2: Structural Studies of Pterin-Based Inhibitors

Structural analyses using X-ray crystallography have identified specific binding interactions between pterin-based inhibitors and DHPS. These studies are crucial for designing next-generation inhibitors that target the enzyme more effectively and with fewer side effects compared to traditional sulfonamides .

Table: Summary of this compound Applications

Application AreaDescriptionKey Findings/References
Antimicrobial ResistanceTargeting DHPS to develop new antibiotics against resistant strainsAllosteric inhibitors discovered
Combination TherapiesUsing sulfonamides with other drugs for enhanced efficacySynergistic effects noted
Structural Drug DesignIdentifying binding sites for new inhibitor developmentX-ray crystallography insights
Folate Biosynthesis InhibitionExploiting the absence of folate synthesis in humans for antimicrobial designCritical step in bacterial growth

作用機序

Dihydropteroate exerts its effects by serving as an intermediate in the folate biosynthesis pathway. The enzyme this compound synthase catalyzes the formation of this compound from PABA and dihydropterin pyrophosphate. This intermediate is then further processed to form dihydrofolic acid, which is essential for the synthesis of tetrahydrofolic acid, a cofactor required for DNA synthesis and repair.

Molecular Targets and Pathways Involved:

  • This compound Synthase: The primary enzyme involved in the formation of this compound.

  • Folate Biosynthesis Pathway: The pathway in which this compound is converted to dihydrofolic acid and subsequently to tetrahydrofolic acid.

類似化合物との比較

Sulfonamides

Structure and Mechanism: Sulfonamides (e.g., sulfamethoxazole, sulfanilamide) structurally mimic pABA, competitively inhibiting DHPS by binding to its active site . Inhibitory Activity:

  • Sulfamethoxazole: Competitive inhibition with apparent Ki ≈ 0.1–5 μM .
  • Sulfanilamide: Acts as a substrate with Km ≈ 2.5 × 10<sup>−6</sup> M .
    Resistance : Mutations in the DHPS gene (e.g., Ile-Glu insertions in Streptococcus pneumoniae) reduce sulfonamide binding .

Sulfones

Structure and Mechanism: Sulfones (e.g., dapsone) share structural similarity with sulfonamides and inhibit DHPS via competitive binding. Quantitative structure-activity relationship (QSAR) studies reveal substituted 4-aminodiphenyl sulfones exhibit varied inhibitory potencies . Resistance: Overlaps with sulfonamide resistance mechanisms, including mutations in DHPS active-site residues .

pABA Analogs

Structure and Mechanism: Compounds with ≥95% structural similarity to pABA (identified via PubChem) show higher binding affinity to DHPS than pABA itself. These include heteroaromatic rings with N/O-rich substituents, designed to sustain hydrogen bonding with DHPS residues (e.g., Ser, Thr) .

Transition State Mimics

Structure and Mechanism : Oxidized pterin derivatives (e.g., trivalent inhibitors) mimic the DHPS transition state, binding to pterin, phosphate, and pABA sites simultaneously. These compounds exhibit slow-binding inhibition, prolonging enzyme suppression .
Inhibitory Activity : IC50 values in the low nM range, with enhanced potency against resistant strains (e.g., Bacillus anthracis) .

Key Research Findings

Enzymatic Mechanisms and Inhibition

  • Catalytic Mechanism : DHPS follows an SN1 mechanism, forming a cationic pterin intermediate. Sulfonamides disrupt this process by occupying the pABA-binding pocket .
  • Substrate Channeling : In bifunctional HPPK/DHPS enzymes, dihydropterin pyrophosphate is channeled directly to DHPS, minimizing intermediate leakage .

Resistance Mechanisms

  • Mutations in DHPS (e.g., Pneumocystis jirovecii Thr→Ala) alter active-site topology, reducing sulfonamide affinity .
  • Structural studies of Staphylococcus aureus DHPS reveal resistance-associated residues distributed across the enzyme surface, complicating drug design .

Novel Inhibitors

  • Transition State Mimics : Trivalent inhibitors with oxidized pterin rings show slow-binding kinetics, circumventing resistance .
  • Antifolate Libraries : Compounds mimicking the pterin ring of folate precursors (e.g., Plasmodium DHPS inhibitors) exhibit dual activity against DHPS and dihydrofolate reductase .

Data Tables

Table 1: Inhibitory Activities of DHPS-Targeting Compounds

Compound Class Example Compounds Mechanism Ki/IC50 Resistance Mutations References
Sulfonamides Sulfamethoxazole Competitive inhibition 0.1–5 μM Ile-Glu insertions
Sulfones Dapsone Competitive inhibition Not specified Similar to sulfonamides
pABA Analogs PubChem Cpd 1–15 Enhanced binding affinity <i>In silico</i> superior to pABA Not studied
Transition State Mimics Oxidized pterin derivatives Slow-binding inhibition 10–50 nM Bypasses mutations

生物活性

Dihydropteroate is an intermediate in the folate biosynthesis pathway, primarily catalyzed by the enzyme this compound synthase (DHPS). This compound plays a crucial role in the synthesis of folate, which is vital for nucleic acid synthesis and cellular metabolism in prokaryotes and lower eukaryotes. The absence of this pathway in higher organisms makes DHPS a prime target for antimicrobial agents, particularly sulfonamides.

This compound is synthesized from para-aminobenzoic acid (pABA) and dihydroptenyl pyrophosphate (DHPP) through the action of DHPS. This reaction is a pivotal step in the de novo biosynthesis of folate, which is essential for the production of nucleotides and amino acids. Sulfonamides, which mimic pABA, competitively inhibit DHPS, leading to a disruption in folate synthesis and subsequently inhibiting bacterial growth .

Resistance Mechanisms

Resistance to sulfonamides has emerged due to mutations in the DHPS gene across various pathogens. For instance:

  • Pneumocystis jirovecii : Mutations in the DHPS gene have been linked to resistance against sulfa drugs used for prophylaxis in HIV-infected individuals. A study reported that specific mutations were present in 40.82% of cases analyzed .
  • Mycobacterium leprae : Resistance to dapsone, another sulfonamide, has been associated with mutations in the DHPS gene, highlighting its role in leprosy treatment failures .

Case Studies

  • Pneumocystis Pneumonia : A ten-year study involving 342 HIV-infected patients showed that DHPS mutations correlate with increased resistance to sulfa prophylaxis. The study found significant mutations at codon 171, affecting treatment outcomes .
  • Leprosy Treatment : In patients with relapsed leprosy, mutations in the folP1 gene encoding DHPS were predictive of dapsone resistance. This underscores the importance of genetic screening for effective treatment strategies .

Research Findings

Recent research has focused on developing novel inhibitors targeting different sites on DHPS to overcome resistance:

  • Allosteric Inhibitors : A study identified an allosteric site on DHPS that could be targeted by new compounds, offering a potential strategy to circumvent existing resistance mechanisms .
  • Structural Studies : Investigations into pterin-based inhibitors have revealed insights into how these compounds interact with DHPS, providing a framework for designing next-generation antibiotics .

Data Table: Summary of Key Studies on this compound Synthase (DHPS)

Study ReferencePathogenKey FindingsResistance Mechanism
Pneumocystis jirovecii40.82% prevalence of DHPS mutations; correlation with sulfa drug resistanceMutations at codon 171
Mycobacterium lepraeMutations in folP1 gene predict dapsone resistanceGene mutations
Bacillus anthracisIdentification of pterin binding site; potential for new inhibitorsTargeting alternative binding sites
Various bacteriaDiscovery of allosteric inhibitors; structural insightsBypassing traditional binding sites

Q & A

Q. How is dihydropteroate synthase (DHPS) enzymatic activity experimentally measured in bacterial systems?

Methodological Answer:

  • In vitro enzymatic assays using radiolabeled substrates (e.g., 7,8-dihydropterin pyrophosphate and p-aminobenzoic acid) are standard. Reaction products are quantified via high-performance liquid chromatography (HPLC) or thin-layer chromatography to measure substrate conversion .
  • Kinetic parameters (e.g., Km, Vmax) are derived using spectrophotometric methods by monitoring absorbance changes at 280 nm, correlating with this compound formation .

Q. What experimental approaches validate structural data of DHPS for sulfonamide inhibition studies?

Methodological Answer:

  • X-ray crystallography resolves enzyme-ligand complexes to identify binding conformations of sulfonamides and catalytic intermediates (e.g., cationic pterin species in SN1 mechanisms) .
  • Molecular docking simulations (e.g., AutoDock Vina) model inhibitor interactions with DHPS active sites, validated by comparing docking scores with experimental IC50 values .

Q. How are statistical analyses applied to assess DHPS inhibition data in antimicrobial studies?

Methodological Answer:

  • Analysis of variance (ANOVA) with post-hoc tests (e.g., Tukey’s HSD) evaluates significance of inhibition across triplicate experiments. p < 0.05 is standard for rejecting null hypotheses .
  • Dose-response curves (log-inhibitor vs. response) calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental results in DHPS catalysis studies?

Methodological Answer:

  • Cross-validation strategies include:
  • Free-energy perturbation (FEP) to refine docking predictions against crystallographic data .
  • Site-directed mutagenesis to test computationally identified residues (e.g., Lys-220 in substrate binding) for functional roles .
    • Case Study : Misannotated DHPS homologs (e.g., α-lactamase-like hydrolases) were corrected via sequence-profile alignment and secondary-structure validation .

Q. What experimental designs are optimal for analyzing DHPS gene mutations linked to sulfonamide resistance?

Methodological Answer:

  • Clinical sample sequencing : Amplify Pneumocystis jirovecii DHPS genes via PCR, followed by Sanger sequencing to detect mutations (e.g., Thr55Ala, Pro57Ser) .
  • Correlation analysis : Use logistic regression to associate mutation prevalence (e.g., 62% in resistant strains) with patient outcomes (e.g., treatment failure) .

Q. How can bi-substrate transition state mimics of DHPS be synthesized and evaluated as inhibitors?

Methodological Answer:

  • Synthetic strategy : Combine pterin and sulfonamide pharmacophores via solid-phase peptide synthesis. Introduce phosphate mimics (e.g., phosphonates) to enhance binding .
  • Evaluation :
  • Surface plasmon resonance (SPR) measures binding kinetics (kon/off).
  • Slow-binding inhibition assays monitor time-dependent IC50 shifts (e.g., 24-hour incubation) .

Q. What mechanistic evidence supports an SN1 over SN2 pathway in DHPS catalysis?

Methodological Answer:

  • Crystallographic trapping : Reaction intermediates in crystalline DHPS reveal a cationic pterin intermediate, consistent with SN1 dissociation of pyrophosphate .
  • Isotope labeling : <sup>18</sup>O kinetic isotope effects confirm stepwise substrate release .

Methodological Best Practices

  • Data Reproducibility : Document enzyme purification protocols (e.g., His-tag affinity chromatography) and assay conditions (pH 8.5, 37°C) .
  • Structural Validation : Deposit crystallographic data in the Protein Data Bank (PDB) and validate docking poses with Molecular Dynamics (MD) simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydropteroate
Reactant of Route 2
Dihydropteroate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。